N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
The target compound features a propanamide backbone substituted with a 3,4-dimethoxyphenyl group at the N-terminus and a 1,3-thiazol-4-yl moiety functionalized with a 4-fluorobenzenesulfonamido group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S2/c1-28-17-9-5-14(11-18(17)29-2)22-19(25)10-6-15-12-30-20(23-15)24-31(26,27)16-7-3-13(21)4-8-16/h3-5,7-9,11-12H,6,10H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHZSJAHCPKAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazole ring and a sulfonamide moiety. The molecular formula is C₁₈H₁₈FNO₄S, with a molecular weight of approximately 357.4 g/mol.
Key Structural Features:
- Thiazole ring: Known for its role in various biological activities.
- Dimethoxyphenyl group: Contributes to the lipophilicity and overall activity of the compound.
- Fluorobenzenesulfonamide: Enhances antibacterial properties.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial activity against Gram-positive bacteria.
The compound primarily inhibits bacterial DNA synthesis preferentially over RNA and protein synthesis. This mechanism is crucial in combating antibiotic-resistant strains.
Efficacy Against Pathogens
The compound has shown effectiveness against clinically relevant pathogens such as:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Enterococcus faecalis
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Streptococcus pneumoniae | 1.0 µg/mL |
| Enterococcus faecalis | 2.0 µg/mL |
Anticancer Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity.
Case Studies
-
Study on Breast Cancer Cells:
- The compound was tested on MCF-7 breast cancer cells.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Mechanistic Insights:
- Induction of apoptosis was observed through the activation of caspase pathways.
- The compound also demonstrated the ability to inhibit cell migration and invasion.
Toxicity Profile
While the biological activities are promising, it is essential to evaluate the toxicity profile of this compound.
Safety Assessments
In vitro toxicity studies have shown that:
- The compound exhibits low cytotoxicity against normal human fibroblasts at therapeutic concentrations.
- Further in vivo studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
Thiazole vs. Imidazole vs. Triazole Derivatives
- Target Compound : The 1,3-thiazol-4-yl core is linked to a sulfonamide group, which may enhance hydrogen-bonding interactions .
- Compound 193 (): Contains a 1H-imidazol-4-yl core substituted with a methylthio group and a 4-fluorophenyl ring.
- Triazole Derivatives () : 1,2,4-Triazole-3-thiones ([7–9]) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) .
Substituent Effects
- 4-Fluorobenzenesulfonamido Group: The electron-withdrawing fluorine and sulfonamide may enhance metabolic stability and binding affinity compared to methylthio (Compound 193) or amino-thiazol groups (Compounds 7c–7f, ) .
- 3,4-Dimethoxyphenyl vs. Simple Aromatic Groups: The methoxy substituents in the target compound could improve solubility and π-π stacking compared to non-polar groups like methylphenyl in Compounds 7c–7f .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points : Compounds 7c–7f () exhibit moderate melting points (134–178°C), likely due to hydrogen-bonding networks from amide and thiazole groups .
- Spectral Signatures : The absence of C=O IR bands in triazole derivatives ([7–9]) confirms cyclization from hydrazinecarbothioamides .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
